molecular formula C13H17N3O3 B14956510 N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14956510
M. Wt: 263.29 g/mol
InChI Key: PJFIQPXEMOTLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring an isoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide moiety at position 4 bearing a 3-methoxypropyl chain. This structure combines lipophilic (methyl groups) and polar (methoxypropyl) substituents, which may influence its pharmacokinetic properties, such as solubility and blood-brain barrier permeability.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(3-methoxypropyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O3/c1-8-7-10(12(17)14-5-4-6-18-3)11-9(2)16-19-13(11)15-8/h7H,4-6H2,1-3H3,(H,14,17)

InChI Key

PJFIQPXEMOTLMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs share the isoxazolo[5,4-b]pyridine scaffold but differ in substituents, which critically affect physicochemical and biological properties. Below is a detailed comparison based on published

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Features
N-(3-Methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide R1=CH3, R2=CH3, R3=3-methoxypropyl Not reported Not reported Polar methoxypropyl chain may enhance solubility; potential CNS penetration
N-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide R1=CH3, R2=CH3, R3=2-chlorophenyl 215–216 72 Aryl substituent introduces hydrophobicity; halogen enhances binding affinity
4-(2-Hydroxyphenyl)-3,6-dimethyl-N-(o-tolyl)isoxazolo[5,4-b]pyridine-5-carboxamide R1=CH3, R2=CH3, R3=o-tolyl 234–235 77 Methylphenyl group balances lipophilicity and steric bulk
N-(2,4-Dimethylphenyl)-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide R1=CH3, R2=CH3, R3=2,4-dimethylphenyl 239–240 76 Increased steric hindrance; potential for reduced metabolic clearance

Key Findings

Substituent Effects on Solubility :

  • The methoxypropyl chain in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 9e, 9f, 9g), which exhibit higher melting points (215–240°C) due to aromatic stacking .
  • Polar substituents (e.g., hydroxyphenyl in analogs 9e–9g) may enhance hydrogen bonding but reduce passive membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis may involve similar steps to analogs, such as carboxamide coupling or nucleophilic substitution. However, the methoxypropyl group’s introduction might require specific alkylation or acylation protocols, differing from aryl-substituted analogs synthesized via Wittig-Horner reactions or Suzuki couplings .

Biological Relevance :

  • Analogs with aryl substituents (e.g., 2-chlorophenyl) have shown promise in targeting kinases like GSK-3β, a therapeutic target in AD . The methoxypropyl variant’s bioactivity remains uncharacterized but could exhibit distinct target engagement due to its flexible alkyl chain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.